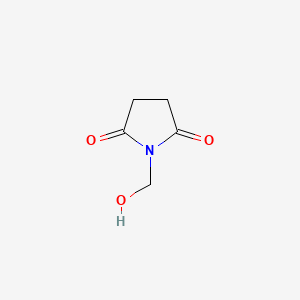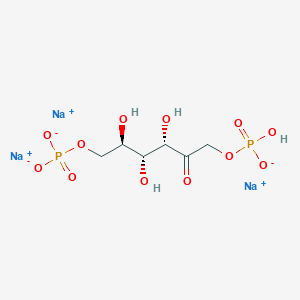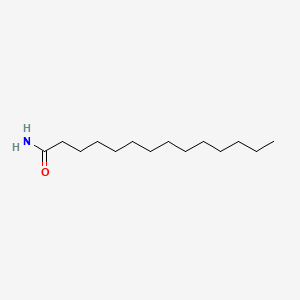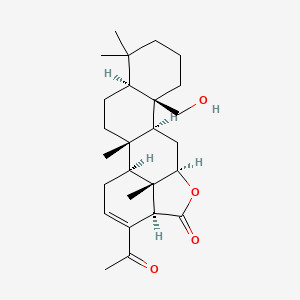
ベンゾチアゾール-2-スルホン酸
説明
Synthesis Analysis
The synthesis of Benzothiazole-2-sulfonic acid and its derivatives has been explored through various methodologies. For instance, sulfonic-acid-functionalized activated carbon, derived from tea leaves, has been utilized as a green catalyst for the synthesis of 2-substituted benzimidazole and benzothiazole, showcasing an efficient and environmentally friendly approach (Goswami, Dutta, & Phukan, 2018). Another method involves the oxidation-free synthesis of sulfinic acids and sulfinate salts using 2-sulfinyl benzothiazole, demonstrating the synthetic usefulness of this approach in creating sulfones and sulfonamides (Day, Neill, Xu, & Xian, 2017).
Molecular Structure Analysis
The molecular structure of Benzothiazole-2-sulfonic acid derivatives has been studied, revealing insights into their structural and theoretical aspects. For example, research on 2,3-Dihydro-1,3-benzothiazol-2-iminium monohydrogen sulfate and 2-iminio-2,3-dihydro-1,3-benzothiazole-6-sulfonate has provided a combined structural and theoretical study, showcasing the importance of intermolecular hydrogen bonds and weak face-to-face stacking interactions (Kruszyński & Trzesowska-Kruszynska, 2009).
Chemical Reactions and Properties
Benzothiazole-2-sulfonic acid participates in various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. A study demonstrated that benzothiazole-2-sulfonamides react with hydroxylamine, forming 2-hydroxybenzothiazole and showcasing a method for cleavage of benzothiazole-2-sulfonyl-protected amino acids (Kamps, Belle, & Mecinović, 2013).
Physical Properties Analysis
The physical properties of Benzothiazole-2-sulfonic acid derivatives are influenced by their molecular structure. Studies have shown that the introduction of sulfonic and benzimidazole groups into polymers can significantly affect their solubility, thermal resistance, and mechanical properties, as observed in polyimides bearing sulfonated benzimidazole pendant groups (Alvarez-Gallego et al., 2007).
Chemical Properties Analysis
The chemical properties of Benzothiazole-2-sulfonic acid derivatives have been extensively studied, revealing their reactivity and potential as catalysts and reagents in organic synthesis. For example, the use of sulfonated rice husk ash as a solid acid catalyst has been developed for the preparation of benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating an efficient, mild, and solvent-free method (Shirini, Mamaghani, & Seddighi, 2015).
科学的研究の応用
排水処理における生分解
ベンゾチアゾール-2-スルホン酸は、産業排水における生分解性について研究されています。 これは、微生物によって完全に分解することができ、産業廃棄物の環境への影響を軽減するために不可欠です 。 この化合物の硫黄と窒素含有量は、それぞれ硫酸塩とアンモニアに変換されるため、生物修復戦略における潜在的な用途を示唆しています。
グリーンケミストリー化合物の合成
この化合物は、グリーンケミストリーに関連するベンゾチアゾール誘導体の合成において重要な役割を果たします。 これは、さまざまな基質との縮合反応に関与し、ベンゾチアゾールを生成します。ベンゾチアゾールは、その医薬品および生物学的活性のために重要です 。 これらの活性には、抗癌、抗菌、および抗炎症作用が含まれ、この化合物を医薬品化学において貴重な存在たらしめています。
医薬品研究における役割
ベンゾチアゾール-2-スルホン酸誘導体は、癌細胞の生存に関与するBCL-2タンパク質の潜在的な阻害剤として同定されています 。 このタンパク質の阻害は、癌細胞のアポトーシス誘導につながる可能性があり、抗癌薬開発のための経路を提供します。
環境モニタリング
この化合物は、都市排水中で検出されており、環境モニタリングの指標として使用されています。 排水中の存在は、有機微量汚染物質の除去における処理施設の有効性を示す可能性があります 。 この用途は、水資源の安全性を確保するために不可欠です。
分析化学における応用
分析化学では、1,3-ベンゾチアゾール-2-スルホン酸は、ターゲット、サスペクト、およびノンターゲットスクリーニング分析に使用されます。 これは、排水処理施設の排水中に存在し、飲料水を汚染する可能性のある物質を特定するのに役立ちます 。 この用途は、公衆衛生の保護にとって不可欠です。
酵素反応速度論
この化合物は、特定の酵素の速度論を観察するために使用されます。 これは、血清中のグルコースレベルを推定するためのアッセイに関与しており、これは医療診断と代謝性疾患の研究にとって重要です .
将来の方向性
作用機序
Target of Action
Benzothiazole-2-sulfonic acid, also known as 1,3-Benzothiazole-2-sulfonic acid, is a compound that has been identified in wastewater samples It’s worth noting that benzothiazole derivatives have been studied for their inhibitory activity against bcl-2, a key enzyme involved in apoptosis .
Mode of Action
It has been reported that signals in the fragment ion spectra correspond to a loss of so2 and so3 from the [m–h]− ion of 1,3-benzothiazole-2-sulfonic acid . This suggests that the compound may undergo some form of decomposition or transformation in certain environments.
Biochemical Pathways
Benzothiazole derivatives have been associated with the regulation of the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .
Pharmacokinetics
It has been found in wastewater treatment plant effluents
Result of Action
It has been reported that benzothiazole derivatives can have significant biological activities, such as antibacterial, antiviral, and herbicidal activities .
Action Environment
Benzothiazole-2-sulfonic acid has been detected in wastewater treatment plant effluents . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of other chemicals and the conditions of the wastewater treatment process.
特性
IUPAC Name |
1,3-benzothiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXGMSGCBDSEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240528 | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941-57-1 | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[d]thiazole-2-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective are conventional wastewater treatment methods in removing Benzothiazole-2-sulfonic acid?
A: Conventional activated sludge (CAS) treatment exhibits limited effectiveness in removing Benzothiazole-2-sulfonic acid [, , ]. Studies have shown that while CAS can remove other benzothiazoles like 2-aminobenzothiazole, benzothiazole, 2-hydroxybenzothiazole, and 2-mercaptobenzothiazole with over 40% efficiency, the elimination of Benzothiazole-2-sulfonic acid is significantly lower, often below 25% []. In some cases, an increase in Benzothiazole-2-sulfonic acid concentration (up to 20%) has been observed during CAS treatment, potentially due to the transformation of other benzothiazoles [, , ].
Q2: Does Membrane Bioreactor (MBR) technology offer better removal of Benzothiazole-2-sulfonic acid compared to CAS?
A: While MBR treatment generally demonstrates better removal of total benzothiazoles compared to CAS, the elimination of Benzothiazole-2-sulfonic acid remains incomplete [, ]. Although MBR might reduce the concentration of Benzothiazole-2-sulfonic acid in the effluent, it does not entirely prevent its discharge into the aquatic environment [, ].
Q3: What are the potential environmental concerns associated with Benzothiazole-2-sulfonic acid discharge from wastewater treatment plants?
A: The incomplete removal of Benzothiazole-2-sulfonic acid in wastewater treatment plants raises concerns due to its potential persistence and migration in the environment []. As a polar compound, Benzothiazole-2-sulfonic acid has a higher likelihood of migrating into groundwater aquifers, potentially impacting water quality and posing risks to aquatic ecosystems [].
Q4: What analytical methods are employed to detect and quantify Benzothiazole-2-sulfonic acid in water samples?
A4: The analysis of Benzothiazole-2-sulfonic acid in complex water matrices, like wastewater, typically involves a two-step approach:
- Analyte Enrichment: Solid phase extraction (SPE) is commonly used to extract and concentrate benzothiazoles, including Benzothiazole-2-sulfonic acid, from water samples [].
- Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides the sensitivity and selectivity required for quantifying Benzothiazole-2-sulfonic acid in the enriched samples [, ]. This technique allows for the separation and identification of different benzothiazoles and their metabolites, enabling researchers to assess their individual concentrations and fate during wastewater treatment [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)
![[(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B1213308.png)


![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)



![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)
![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)
